molecular formula C19H18N4O4S B2547518 3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2380186-65-0

3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2547518
CAS No.: 2380186-65-0
M. Wt: 398.44
InChI Key: LXAOWQBMLYHKST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole core, which is a fused ring system containing both benzene and oxazole rings

Properties

IUPAC Name

3-methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-12-20-15-5-3-4-6-16(15)23(12)13-10-22(11-13)28(25,26)14-7-8-18-17(9-14)21(2)19(24)27-18/h3-9,13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAOWQBMLYHKST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3CN(C3)S(=O)(=O)C4=CC5=C(C=C4)OC(=O)N5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multiple steps, starting from readily available starting materials One common approach is to first synthesize the benzoxazole core through a cyclization reaction involving an ortho-aminophenol and a carboxylic acid derivative The azetidine ring can be introduced through a nucleophilic substitution reaction, where an appropriate azetidine derivative reacts with a sulfonyl chloride intermediate

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets and pathways. The benzodiazole moiety may interact with enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s binding affinity and specificity. Additionally, the azetidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzoxazole cores but different substituents.

    Benzodiazole derivatives: Compounds with benzodiazole moieties but different core structures.

    Azetidine derivatives: Compounds with azetidine rings but different functional groups.

Uniqueness

3-methyl-5-{[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]sulfonyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of three distinct heterocyclic moieties: benzoxazole, benzodiazole, and azetidine This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.